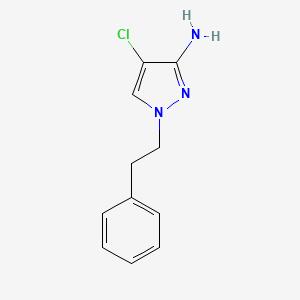amine](/img/structure/B13476746.png)
[2,2-Dimethyl-3-(pyrrolidin-1-yl)propyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further substituted with a dimethyl group and a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine typically involves the reaction of 2,2-dimethyl-3-bromopropylamine with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is then stirred for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine.
Reduction: Secondary amines.
Substitution: Various N-substituted derivatives.
科学研究应用
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine: Lacks the methylamine group.
3-(Pyrrolidin-1-yl)propylamine: Lacks the dimethyl substitution.
N-Methylpyrrolidine: Lacks the propyl chain and dimethyl substitution.
Uniqueness
2,2-Dimethyl-3-(pyrrolidin-1-yl)propylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the dimethyl group and the methylamine group enhances its versatility in various applications compared to similar compounds.
属性
分子式 |
C10H22N2 |
|---|---|
分子量 |
170.30 g/mol |
IUPAC 名称 |
N,2,2-trimethyl-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-10(2,8-11-3)9-12-6-4-5-7-12/h11H,4-9H2,1-3H3 |
InChI 键 |
RREOLRQPNVHSFE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CNC)CN1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)
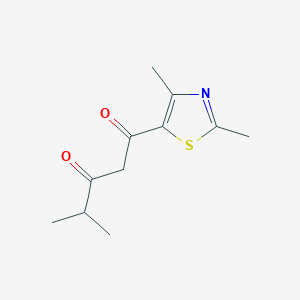
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
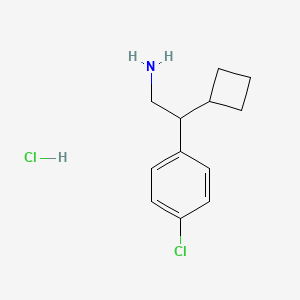

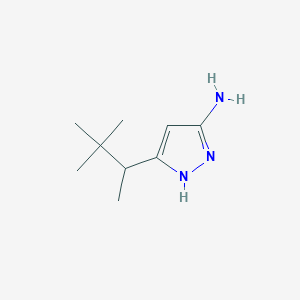
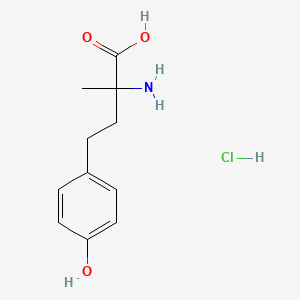

![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)

